![molecular formula C16H15ClFN3O2 B2869709 2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide CAS No. 2034428-74-3](/img/structure/B2869709.png)

2-chloro-6-fluoro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

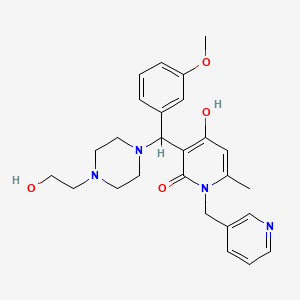

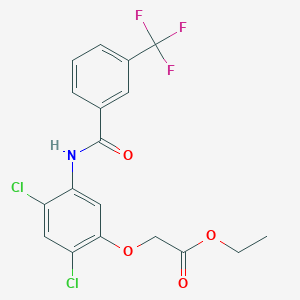

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of chloro and fluoro substituents on the benzene ring and the complex N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl) group attached to the amide nitrogen suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a planar benzene ring, due to the sp2 hybridization of the carbon atoms. The amide group would also be planar, and the carbonyl oxygen would be expected to be a site of high electron density .Chemical Reactions Analysis

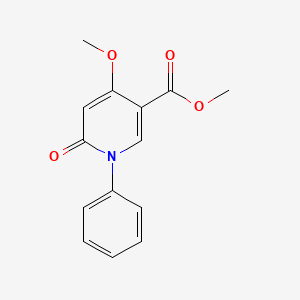

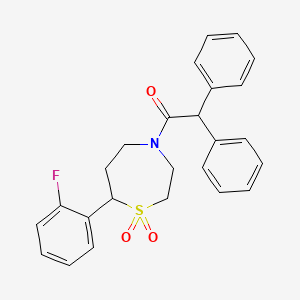

Benzamides can participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic aromatic substitution reactions, especially if activated by electron-withdrawing groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amide group and the halogen substituents would be expected to increase its polarity and potentially its boiling and melting points .Wissenschaftliche Forschungsanwendungen

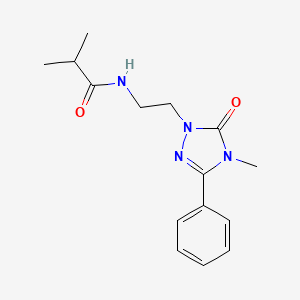

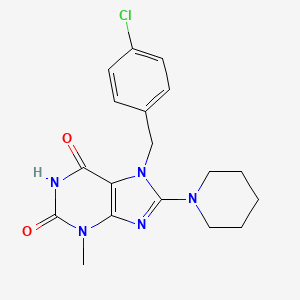

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as pyridazine analogs, play a significant role in medicinal chemistry due to their pharmaceutical importance. The synthesis and structural analysis of these compounds, including density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, provide insights into their potential applications in drug design and development (Sallam et al., 2021).

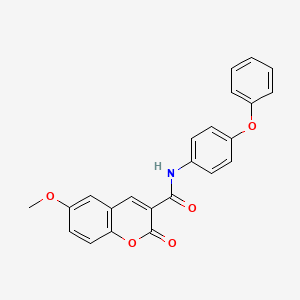

Antiviral Drug Discovery

The search for new antiviral agents is a critical area of research, especially with the ongoing challenge of emerging viral diseases. Studies focusing on novel compounds and their synthesis pathways contribute to the development of antiviral drugs. For instance, research into benzamide-based 5-aminopyrazoles and their derivatives has shown remarkable activity against avian influenza virus, highlighting the potential of novel synthetic routes in contributing to antiviral therapy (Hebishy et al., 2020).

Antimicrobial and Antifungal Activities

The development of new compounds with antimicrobial and antifungal activities is essential for addressing the rise of resistant strains of bacteria and fungi. Studies on novel Linezolid-like analogues and their synthesis, characterization, and biological evaluation demonstrate the significance of incorporating functional groups like fluorine, bromine, and chlorine to enhance biological activity (Rajurkar & Pund, 2014).

Molecular Docking Studies

Molecular docking studies are invaluable in the drug development process, allowing researchers to predict the interaction between a drug candidate and its target protein. Synthesis and evaluation of compounds for cytotoxic and antioxidant activities, followed by molecular docking, can lead to the discovery of potent drugs with specific therapeutic effects. For example, new derivatives of 3(2h)-one pyridazinone with potential antioxidant activity have been explored through molecular docking to assess their effectiveness in inhibiting relevant targets (Mehvish & Kumar, 2022).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-6-fluoro-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c17-11-4-2-5-12(18)15(11)16(23)19-7-8-21-14(22)9-10-3-1-6-13(10)20-21/h2,4-5,9H,1,3,6-8H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGIHXMMRYCGFKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=O)N(N=C2C1)CCNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)

![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)

![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)

![7-Fluoro-3-{[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2869640.png)

![4-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B2869645.png)

![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2869647.png)

![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B2869649.png)